![molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5](/img/structure/B1296475.png)

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

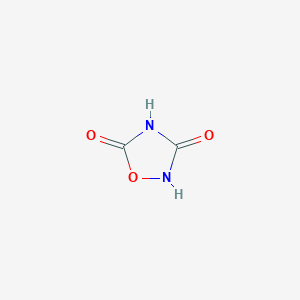

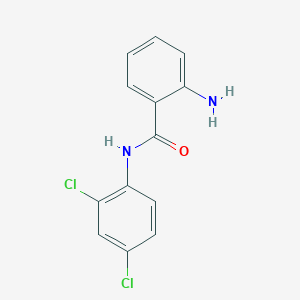

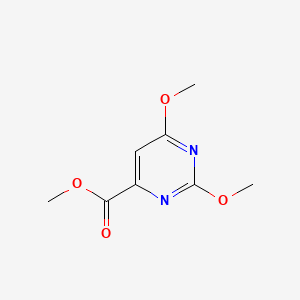

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C6H4N4O2 . It is an important tetrazole derivative with good biological and pharmaceutical activities, mainly serving as an intermediate of medicine and synthetic materials .

Synthesis Analysis

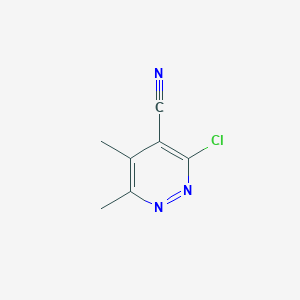

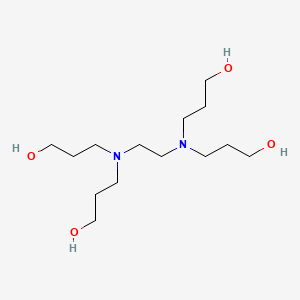

An efficient multicomponent one-pot route has been described for the DABCO-catalyzed synthesis of tetrazolo[1,5-a]pyrimidines . This synthesis strategy is based on the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) in i-PrOH under reflux conditions .Molecular Structure Analysis

The molecular weight of Tetrazolo[1,5-a]pyridine-5-carboxylic acid is 164.12 g/mol . The InChI code is 1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H, (H,11,12) .Chemical Reactions Analysis

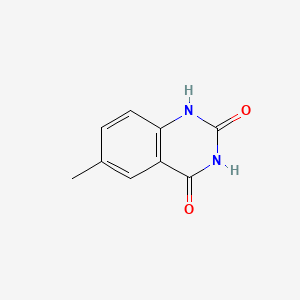

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is involved in various chemical reactions. For instance, to investigate the potential of tetrazolo[1,5-a]pyridine as an electron-accepting unit, a series of diarylated tetrazolo[1,5-a]pyridine derivatives was synthesized by treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide .Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]pyridine-5-carboxylic acid has a molecular weight of 164.12 g/mol . It has a topological polar surface area of 80.4 Ų and a complexity of 198 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound is solid at room temperature .科学的研究の応用

Tetrazole Moiety in Medicinal Chemistry

The tetrazole moiety, including structures such as Tetrazolo[1,5-a]pyridine-5-carboxylic acid, has gained prominence in medicinal chemistry due to its broad spectrum of biological properties. It serves as a bioisostere for the carboxylic acid group, allowing it to replace the carboxyl group in drugs. This substitution can enhance lipophilicity, bioavailability, and reduce side effects. Tetrazole-containing compounds have been utilized in treating various diseases, thanks to their improved pharmacokinetic profile and metabolic stability. Their applications span antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities, highlighting their significance as pharmacophores in drug development (Patowary, Deka, & Bharali, 2021).

Tetrazole Hybrids for Antibacterial Activity

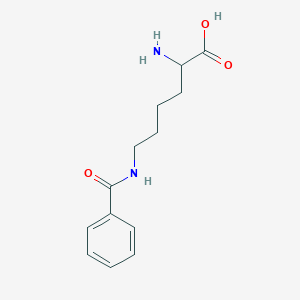

Tetrazole hybrids, leveraging the tetrazole scaffold, have shown considerable antibacterial properties. Combining tetrazole with other antibacterial pharmacophores enhances efficacy against both drug-sensitive and drug-resistant pathogens. Notably, tetrazole-oxazolidinone hybrids, such as Tedizolid and Tedizolid phosphate, have been marketed for treating acute bacterial skin infections. These developments demonstrate the tetrazole scaffold's utility in novel antibacterial agent development, offering a promising strategy to combat drug-resistant bacterial infections (Gao, Xiao, & Huang, 2019).

Tetrazole Derivatives as Antiviral Agents

The quest for new antiviral compounds has led to the exploration of tetrazole derivatives, thanks to their potential in exhibiting various bioactivities. Tetrazole-based synthetic compounds have shown promising antiviral activity against a range of viruses, including influenza, HIV, and HCV. This review underscores the versatility of the tetrazole moiety in developing potential agents for antiviral therapy, marking an important area of research within antiviral drug development (Yogesh & Srivastava, 2021).

作用機序

Target of Action

It is known that tetrazole derivatives can act as hydrogen bonding donors or acceptors , which suggests that they may interact with a variety of biological targets.

Mode of Action

It is known that tetrazole derivatives can form highly stable hydrogen bonds , which could potentially influence their interaction with biological targets.

Pharmacokinetics

The molecular weight of the compound is 16412 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Tetrazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the compound is a solid , which may influence its stability and solubility in different environments.

特性

IUPAC Name |

tetrazolo[1,5-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQRDIZBVKQGKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323702 |

Source

|

| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

CAS RN |

7477-12-5 |

Source

|

| Record name | 7477-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)